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Compound of Interest

Compound Name: Fenadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenadiazole, with the IUPAC name 2-(1,3,4-Oxadiazol-2-yl)phenol, is a heterocyclic organic
compound that has garnered interest for its biological activities. Historically, it was investigated
for its hypnotic and sedative properties and was marketed under brand names such as
Hypnazol, Eudormil, and Viodor.[1][2] Beyond its effects on the central nervous system,
Fenadiazole and its structural class of 1,3,4-oxadiazoles have been explored for a range of
pharmacological applications, including as anticonvulsant, antipyretic, and spasmolytic agents.
[1][3] Some derivatives have also been investigated for their potential as fungicides in
agricultural applications.[4] This technical guide provides a comprehensive overview of the
chemical structure, physicochemical properties, synthesis, and known biological activities of
Fenadiazole, with a focus on its mechanism of action.

Chemical Structure and Properties

Fenadiazole is characterized by a phenol group attached to a 1,3,4-oxadiazole ring. This
unique structure confers its specific chemical and biological properties.

Chemical Identity
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Identifier Value

IUPAC Name 2-(1,3,4-Oxadiazol-2-yl)phenol

CAS Number 1008-65-7

Molecular Formula CsHsN20:2

Molecular Weight 162.15 g/mol

SMILES OclcceecclC1=NN=CO1

nChi INChl=1S/C8H6N202/c11-7-4-2-1-3-6(7)8-10-9-
5-12-8/h1-5,11H

Synonyms Fenadiazol, Phénadiazole, 2-(o-

Hydroxyphenyl)-1,3,4-oxadiazole

Physicochemical Properties

A summary of the key physicochemical properties of Fenadiazole is presented below.

Property Value Reference
Melting Point 111-112 °C
Boiling Point 180 °C at 0.1 Torr
- Soluble in DMSO and Ethanol
Solubility
(=10 mg/ml)
Appearance Crystals from methanol

Synthesis of Fenadiazole

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, the structural class to which Fenadiazole
belongs, can be achieved through several established synthetic routes. A common and
effective method involves the cyclization of a diacylhydrazine derivative. Below is a
representative experimental protocol for the synthesis of a 2-(substituted-phenyl)-1,3,4-
oxadiazole, which can be adapted for the specific synthesis of Fenadiazole.
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Experimental Protocol: Synthesis of a 2-(Substituted-
phenyl)-1,3,4-oxadiazole

This protocol outlines a general two-step process for synthesizing 1,3,4-oxadiazole derivatives,

starting from a substituted benzoic acid.
Step 1: Synthesis of the Hydrazide Derivative

e Reaction Setup: In a round-bottom flask, dissolve the starting substituted benzoic acid (1
equivalent) in a suitable solvent such as ethanol.

» Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution.
o Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours.

e Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

o Work-up: Once the reaction is complete, cool the mixture to room temperature. The product,

a hydrazide derivative, will often precipitate out of the solution.

 Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under

vacuum.
Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring

o Reaction Setup: In a separate flask, mix the synthesized hydrazide (1 equivalent) with an
appropriate cyclizing agent. Acommon choice is triethyl orthoformate.

o Heating: Heat the mixture, often under reflux, for several hours. The reaction time can vary
depending on the specific substrates.

e Monitoring: Track the reaction's progress via TLC.

o Work-up: After completion, cool the reaction mixture. The desired 2,5-disubstituted 1,3,4-
oxadiazole may precipitate.

 Purification: The crude product can be purified by recrystallization from a suitable solvent,
such as ethanol or a mixture of solvents, to yield the pure compound.
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Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Biological Activity and Mechanism of Action

Fenadiazole exhibits a range of biological activities, with its sedative, hypnotic, and
anticonvulsant effects being the most prominent.

Sedative and Hypnotic Activity

Studies have shown that Fenadiazole can induce sleep and produce a calming effect. While
the precise molecular targets are not fully elucidated, its sedative-hypnotic effects are believed
to be mediated through the central nervous system. The hypnotic effects of some 2-phenoxy
phenyl-1,3,4-oxadiazole derivatives have been shown to be reduced by flumazenil, a known
benzodiazepine antagonist. This suggests that these compounds, and likely Fenadiazole itself,
exert their effects by interacting with benzodiazepine receptors on the GABA-A receptor
complex.

Anticonvulsant Activity

Fenadiazole and related 1,3,4-oxadiazole derivatives have demonstrated anticonvulsant
properties in various experimental models. The proposed mechanism for this activity also
points towards the modulation of the GABAergic system. Benzodiazepines, which are potent
anticonvulsants, enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA)
at the GABA-A receptor, leading to increased neuronal inhibition and a reduction in seizure
activity.

Proposed Mechanism of Action: GABAergic System
Modulation

The available evidence strongly suggests that Fenadiazole acts as a positive allosteric
modulator of the GABA-A receptor, likely at the benzodiazepine binding site.
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Caption: Proposed signaling pathway for Fenadiazole's action on the GABA-A receptor.
Explanation of the Signaling Pathway:

o GABA Binding: The inhibitory neurotransmitter GABA binds to its specific site on the GABA-A
receptor.

» Fenadiazole Binding: Fenadiazole is proposed to bind to the benzodiazepine allosteric site
on the same receptor complex.

« Enhanced Channel Opening: The binding of Fenadiazole enhances the effect of GABA,
increasing the frequency of the chloride (CI~) channel opening.

» Chloride Influx: This leads to an increased influx of negatively charged chloride ions into the
neuron.

» Hyperpolarization: The influx of chloride ions causes hyperpolarization of the neuronal
membrane, making it less likely to fire an action potential.

» Neuronal Inhibition: The overall effect is neuronal inhibition, which manifests as the sedative,
hypnotic, and anticonvulsant properties of Fenadiazole.

Analytical Characterization

The structural elucidation and purity assessment of Fenadiazole are typically performed using
a combination of spectroscopic and chromatographic techniques.
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Experimental Protocols for Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Fenadiazole in a suitable deuterated solvent (e.g.,
DMSO-ds or CDCls).

* 'H NMR: Acquire a proton NMR spectrum to identify the chemical environment of the
hydrogen atoms. Expected signals would correspond to the aromatic protons of the phenol
ring and the proton on the oxadiazole ring.

e 13C NMR: Obtain a carbon-13 NMR spectrum to determine the number and types of carbon
atoms in the molecule.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a KBr pellet containing a small amount of Fenadiazole or
analyze as a thin film.

e Analysis: The IR spectrum will show characteristic absorption bands for the functional groups
present, such as the O-H stretch of the phenol, C=N and C-O-C stretches of the oxadiazole
ring, and C=C stretches of the aromatic ring.

Mass Spectrometry (MS)

» Sample Introduction: Introduce a solution of Fenadiazole into the mass spectrometer,
typically using techniques like electrospray ionization (ESI).

e Analysis: The mass spectrum will show the molecular ion peak corresponding to the
molecular weight of Fenadiazole (162.15 g/mol ), as well as characteristic fragmentation
patterns that can be used to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

e Method: HPLC is a valuable tool for determining the purity of Fenadiazole and for
quantifying its presence in various matrices. A reversed-phase column with a suitable mobile
phase (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid) can
be used.
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o Detection: Detection is typically achieved using a UV detector set at a wavelength where
Fenadiazole exhibits strong absorbance.

Caption: General experimental workflow for the synthesis and analysis of Fenadiazole.

Conclusion

Fenadiazole is a pharmacologically active molecule with a well-defined chemical structure and
a range of biological effects, primarily as a sedative, hypnotic, and anticonvulsant. Its
mechanism of action is strongly implicated with the positive allosteric modulation of the GABA-
A receptor. The synthetic routes to 1,3,4-oxadiazoles are well-established, allowing for the
preparation of Fenadiazole and its analogs for further research. The analytical techniques
described provide a robust framework for the characterization and quality control of this
compound. This technical guide serves as a foundational resource for researchers and
professionals in the field of drug discovery and development who are interested in exploring the
therapeutic potential of Fenadiazole and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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